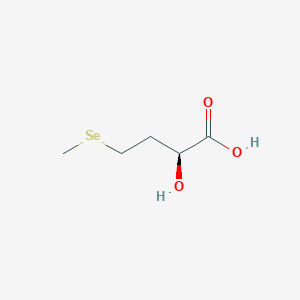
2-Acetoxy-2-methyl-3-(4-fluorophenylthio) propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-2-methyl-3-(4-fluorophenylthio) propionic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an acetoxy group, a methyl group, and a fluorophenylthio group attached to a propionic acid backbone. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetoxy-2-methyl-3-(4-fluorophenylthio) propionic acid typically involves a multi-step process. One common method starts with the reaction between alkyl 2-methyl-oxyrane-carboxylate and 4-fluorothiophenol to produce 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid. This intermediate is then acylated to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of specific catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxy-2-methyl-3-(4-fluorophenylthio) propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The fluorophenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Acetoxy-2-methyl-3-(4-fluorophenylthio) propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-acetoxy-2-methyl-3-(4-fluorophenylthio) propionic acid involves its interaction with specific molecular targets. In the context of its use as a precursor for bicalutamide, the compound competes with testosterone and dihydrotestosterone for binding to androgen receptors. This inhibits the growth of androgen-sensitive tissues, making it effective in the treatment of prostate cancer .
Comparación Con Compuestos Similares
Similar Compounds
Bicalutamide: A non-steroidal antiandrogen used in prostate cancer treatment.
Flutamide: Another antiandrogen with a similar mechanism of action.
Nilutamide: Used in the treatment of advanced prostate cancer.
Uniqueness
2-Acetoxy-2-methyl-3-(4-fluorophenylthio) propionic acid is unique due to its specific structural features, which allow it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications.
Propiedades
Número CAS |
873014-27-8 |
|---|---|
Fórmula molecular |
C12H13FO4S |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
2-acetyloxy-3-(4-fluorophenyl)sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13FO4S/c1-8(14)17-12(2,11(15)16)7-18-10-5-3-9(13)4-6-10/h3-6H,7H2,1-2H3,(H,15,16) |
Clave InChI |
IFYGCEJTXCZEPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C)(CSC1=CC=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)

![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)

![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)



![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)
